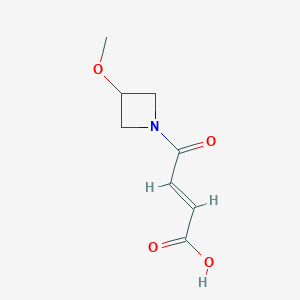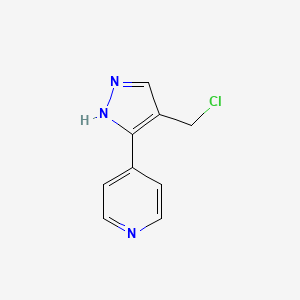
4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters .
Synthesis Analysis
The synthesis of 4-(chloromethyl)pyridine hydrochloride involves several steps :- The 4-pyridinemethanol reacts with thionyl chloride to produce 4-(chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-(chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached to the 4-position .Physical And Chemical Properties Analysis
4-(Chloromethyl)pyridine hydrochloride is a powder with a molecular weight of 164.03 . It has a melting point of 166-173 °C .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, including structures related to 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, have been extensively studied for their synthesis and biomedical applications. These compounds exhibit a variety of tautomeric forms and have been incorporated into over 300,000 described molecules, highlighting their significance in heterocyclic chemistry and potential therapeutic uses. Synthetic methods often involve starting from either a preformed pyrazole or pyridine base, indicating the versatility of these compounds in chemical synthesis processes. Their extensive patent coverage underlines their importance in drug development and other biomedical applications (Donaire-Arias et al., 2022).
Crystal Structure and Computational Study
The crystal structure and computational studies of pyrazole derivatives, including those structurally similar to 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, have been explored. These studies offer insights into the molecular stability and tautomerism of such compounds, aiding in the design of molecules with specific properties for pharmaceutical applications. Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, are applied to understand the molecular behavior and thermodynamic properties, which are crucial for designing compounds with desired biological activities (Shen et al., 2012).
Antioxidant and Antimicrobial Activity
The synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines demonstrates the potential of pyrazole-pyridine hybrids in biomedical research. These compounds, developed through cyclocondensation reactions, have shown promising antioxidant and antimicrobial activities. The variation in substituents on the pyrazole rings attached to a pyridine core influences their biological activity, indicating the significance of structural modifications in enhancing therapeutic efficacy (Bonacorso et al., 2015).
Coordination Chemistry for Sensing and Catalysis
Compounds based on 2,6-di(pyrazol-1-yl)pyridine and related derivatives serve as versatile ligands in coordination chemistry, offering unique advantages for creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This area of study illustrates the potential of pyrazole-pyridine compounds in developing advanced materials for sensing and catalysis applications, highlighting the broad utility of these heterocyclic frameworks in scientific research (Halcrow, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-6-12-13-9(8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXWJITRATCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)

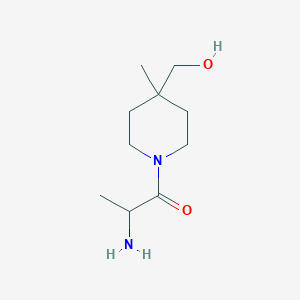

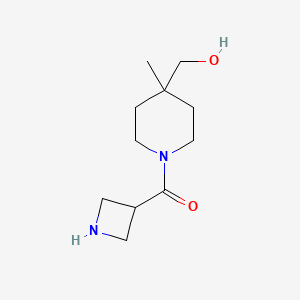
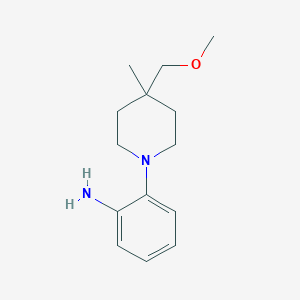
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)

![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491130.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)

